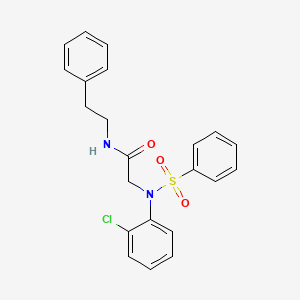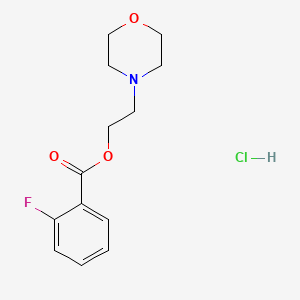![molecular formula C18H24FN3O2 B5019070 N-[(5-fluoro-2,3-dimethyl-1H-indol-7-yl)methyl]-2-(4-hydroxy-1-piperidinyl)acetamide](/img/structure/B5019070.png)
N-[(5-fluoro-2,3-dimethyl-1H-indol-7-yl)methyl]-2-(4-hydroxy-1-piperidinyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Indole derivatives are a class of compounds that have a wide range of biological activities. They are found in many synthetic drug molecules and bind with high affinity to multiple receptors, making them useful in developing new derivatives . The indole nucleus is aromatic in nature and undergoes electrophilic substitution readily due to excessive π-electrons delocalization .
Synthesis Analysis
The synthesis of indole derivatives often involves condensation reactions. For example, N-substituted phenyl-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives were prepared by a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives .Molecular Structure Analysis
The molecular structure of indole derivatives is characterized by a fused benzene and pyrrole ring, known as the indole nucleus . The indole nucleus is aromatic and has 10 π-electrons, two from the lone pair on nitrogen and eight from double bonds .Chemical Reactions Analysis
Indole derivatives undergo a variety of chemical reactions, including electrophilic substitution due to the presence of excessive π-electrons .Physical and Chemical Properties Analysis
Indole derivatives are generally crystalline and colorless in nature with specific odors . The physical and chemical properties of a specific indole derivative would depend on its particular structure.Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[(5-fluoro-2,3-dimethyl-1H-indol-7-yl)methyl]-2-(4-hydroxypiperidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FN3O2/c1-11-12(2)21-18-13(7-14(19)8-16(11)18)9-20-17(24)10-22-5-3-15(23)4-6-22/h7-8,15,21,23H,3-6,9-10H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGJSLZRJGXJRED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C(C=C(C=C12)F)CNC(=O)CN3CCC(CC3)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-ethylglycinamide](/img/structure/B5018989.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide](/img/structure/B5018990.png)
![3-ethyl-5-{3-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5018997.png)


![N-(2-chlorobenzyl)-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5019025.png)
![3-nitro-5-[3-(3-nitrophenyl)-2-triazen-1-yl]benzoic acid](/img/structure/B5019043.png)
![1-{2-[2-(3-isopropylphenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B5019051.png)
![1-{4-[4-(2-naphthylmethyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5019056.png)

![ethyl 4-[(4-chlorophenyl)amino]-2,6-dimethylnicotinate hydrochloride](/img/structure/B5019063.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-{2-[(2-anilino-2-oxoethyl)thio]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B5019064.png)
![2-({2-[(2,3-difluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-1,2-oxazinane](/img/structure/B5019067.png)
![N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)tetrahydro-2-furancarboxamide](/img/structure/B5019085.png)
